N'-hydroxypentanimidamide
Description
N'-Hydroxypentanimidamide is a hydroxamic acid derivative characterized by a pentyl chain (C5) and an amidine group substituted with a hydroxylamine moiety at the N' position. Its molecular formula is inferred as C₅H₁₁N₃O, with a molecular weight of approximately 129.16 g/mol (calculated).
Applications in pharmaceutical intermediates or coordination chemistry are plausible but require further validation .
Properties
IUPAC Name |
N'-hydroxypentanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLVICCUZTJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399750 | |
| Record name | N'-hydroxypentanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67015-06-9 | |
| Record name | N'-hydroxypentanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypentanimidamide typically involves the reaction of pentanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Pentanamide+Hydroxylamine→N’-hydroxypentanimidamide
Industrial Production Methods
Industrial production of N’-hydroxypentanimidamide follows similar synthetic routes but on a larger scale. Continuous flow methods are often employed to ensure efficient and consistent production. These methods involve the precise introduction of reactants into a flow reactor, where the reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypentanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N’-hydroxypentanimidamide to primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-hydroxypentanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxypentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N'-hydroxypentanimidamide with key analogs based on structural features, physicochemical properties, and applications:
Key Observations:
- Chain Length and Solubility : Longer alkyl chains (e.g., N-Hydroxyoctanamide) increase lipophilicity, reducing water solubility compared to shorter-chain analogs like this compound .
- Substituent Effects : Aromatic groups (e.g., phenyl in N'-hydroxy-2-phenylethanimidamide) enhance π-π stacking but may limit solubility in aqueous media .
- Reactivity : Cyclic analogs like N-hydroxysuccinimide are more reactive in esterification due to ring strain, whereas N'-hydroxyamidines may favor metal coordination .
Biological Activity
N'-hydroxypentanimidamide (CAS Number: 67015-06-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its structural features. The hydroxyl group in the compound is crucial for its interaction with various biological targets, including enzymes and receptors. These interactions can lead to the modulation of biochemical pathways that are significant in disease processes.
The mechanism of action involves:
- Hydrogen Bond Formation : The hydroxyl group forms hydrogen bonds with target molecules, influencing their activity.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It interacts with receptors that are pivotal in signaling pathways related to various diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Hydroxyl Group | Enhances binding affinity to molecular targets | Critical for activity modulation |
| Pentanimidamide Backbone | Provides structural stability and versatility | Facilitates chemical modifications |
| Substituents Variations | Altered potency against specific enzymes/receptors | Enables targeted drug design |
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of the compound. It was found to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis in certain types of cancer cells. This suggests a possible role as an anticancer agent .
Research Findings
Recent research has focused on elucidating the specific pathways influenced by this compound:
- Inhibition of Matrix Metalloproteinases (MMPs) : Studies have shown that compounds similar to this compound can inhibit MMPs, which are involved in tumor metastasis and tissue remodeling .
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties, particularly against HIV and other viral pathogens, which may extend to this compound through structural similarities .
Potential Therapeutic Applications
The diverse biological activities suggest several potential therapeutic applications for this compound:
- Infectious Diseases : As an antimicrobial agent.
- Inflammatory Disorders : For conditions such as arthritis or other inflammatory diseases.
- Cancer Therapy : As an adjunct treatment in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
